Deguelin

Catalog No.
S548369
CAS No.
522-17-8
M.F
C23H22O6
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deguelin

CAS Number

522-17-8

Product Name

Deguelin

IUPAC Name

(1S,14S)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m1/s1

InChI Key

ORDAZKGHSNRHTD-UXHICEINSA-N

SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

13,13a-dihydro-9,10-dimethoxy-3,3-dimethyl-3H-bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, deguelin

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)C

Description

The exact mass of the compound Deguelin is 394.14164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of isoflavanones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Rotenoid flavonoids [PK1206]. However, this does not mean our product can be used or applied in the same or a similar way.

Deguelin and Cell Death Pathways

One of the significant areas of research on deguelin concerns its interaction with cell death pathways, particularly apoptosis. Apoptosis is a programmed cell death process crucial for maintaining cellular homeostasis in multicellular organisms. Studies have shown that deguelin can induce apoptosis in various cancer cell lines []. It appears to achieve this by affecting the AKT signaling pathway, which plays a vital role in cell survival and proliferation [].

Other Areas of Scientific Research

Deguelin's biological activities are being explored in other scientific research areas as well. Some studies have investigated its potential effects on:

  • Neurodegenerative diseases: Deguelin's ability to interact with cell death pathways has led to research on its potential role in neurodegenerative diseases like Parkinson's disease. However, more research is required to determine its effectiveness.
  • Insecticidal properties: Deguelin exhibits insecticidal properties, making it a potential candidate for the development of natural insecticides. However, its environmental impact and safety profile need further investigation.

Deguelin is a naturally occurring compound classified as a rotenoid, primarily derived from various species within the legume family, Fabaceae, such as Tephrosia vogelii, Derris, and Lonchocarpus. Its chemical formula is C23H22O6, and it is known for its distinctive structure that includes methoxy groups at positions 9 and 10 of the chromenone framework . Deguelin exhibits insecticidal properties and has been utilized in traditional medicine and as a potential therapeutic agent against various types of cancer due to its biological activities.

Deguelin can undergo several chemical transformations. Notably, it can be synthesized through stereocontrolled semi-synthesis from rotenone, which involves a two-step transformation including a zinc-mediated ring opening followed by hydroxylation . The compound's reactivity is influenced by its structural features, allowing it to interact with various biological targets. Deguelin is sensitive to light and air, which can lead to decomposition, affecting its stability in different environments .

Deguelin exhibits significant biological activity, particularly in the realm of oncology. It has shown promise in inhibiting the growth of pre-cancerous and cancerous cells, particularly lung cancer cells. The mechanism of action involves binding to heat-shock protein 90 (Hsp90), leading to the destabilization of several client proteins associated with cancer progression, such as mutated p53 and cyclin-dependent kinase 4 . Additionally, deguelin influences the phosphoinositide 3-kinase/Akt signaling pathway, further contributing to its anti-cancer effects .

The synthesis of deguelin has been achieved through various methods:

  • Semi-Synthesis from Rotenone: This method involves a two-step process where rotenone is transformed into rot-2′-enonic acid followed by conversion into deguelin using chromium-mediated hydroxylation .
  • Direct Extraction: Deguelin can also be extracted from plant sources such as Tephrosia vogelii or other related species, although this method may yield lower purity compared to synthetic routes .

These synthesis methods highlight the versatility of deguelin's production while emphasizing the need for careful handling due to its instability.

Deguelin has several applications:

  • Agriculture: Utilized as an insecticide due to its natural insecticidal properties.
  • Pharmaceuticals: Investigated for its potential use in cancer therapy owing to its ability to inhibit tumor growth and induce apoptosis in malignant cells .
  • Research: Studied for its mechanisms involving Hsp90 inhibition and modulation of signaling pathways related to cell proliferation and survival.

Deguelin shares structural and functional similarities with other compounds in the rotenoid family. Here are some notable comparisons:

CompoundSourceBiological ActivityUnique Features
RotenoneDerris spp., Tephrosia spp.Insecticide; neurotoxic effectsKnown for mitochondrial inhibition
TephrosinTephrosia vogeliiAnti-cancer activity similar to deguelinDifferent stereochemistry
Bitter Orange ExtractCitrus aurantiumAppetite suppression; weight lossContains synephrine; different mechanism
IsoflavonesSoybeansAntioxidant; anti-cancer propertiesDifferent chemical structure

Deguelin is unique among these compounds due to its specific interaction with Hsp90 and its dual role as both an insecticide and a potential therapeutic agent against cancer.

Deguelin, a naturally occurring rotenoid, was first isolated in the early 20th century from plant species within the Leguminosae family, including Derris trifoliata and Mundulea sericea. Its discovery emerged from investigations into traditional botanical insecticides used in Africa and Southeast Asia, where crude extracts of these plants were employed for pest control. The compound’s structural elucidation followed the isolation of rotenone, a related rotenoid, with Kazuo Nagai formally characterizing deguelin in 1902 during studies of Derris root extracts. Early pharmacological interest arose from its insecticidal properties, but subsequent research revealed its broader biological activities, including antitumor effects.

Key milestones in deguelin research include:

  • 1930s–1940s: Identification of its flavanoid-derived structure and stereochemistry.
  • 1990s: Discovery of chemopreventive properties in murine models of carcinogenesis.
  • 2000s–present: Mechanistic studies elucidating its interactions with heat shock protein 90 (HSP90), nuclear factor-kappa B (NF-κB), and mitochondrial complex I.

Classification as a Rotenoid

Deguelin belongs to the rotenoid subclass of flavonoids, characterized by a tetracyclic scaffold featuring a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus (Table 1). This structural framework differentiates rotenoids from other flavonoid subclasses and underpins their biological activities.

Table 1: Structural characteristics of deguelin compared to rotenone

FeatureDeguelinRotenone
Core structure6aβ,12aβ-configuration6aα,12aα-configuration
SubstituentsMethoxy groups at C-2, C-3, C-4Methoxy groups at C-1, C-2, C-3
Chromene ringsTwo fused chromene systemsTwo fused chromene systems
Bioactive moietiesα,β-unsaturated ketoneα,β-unsaturated ketone

Rotenoids exhibit structural plasticity, with deguelin distinguished by its B-ring hydroxylation pattern and lack of a dimethylpyran ring present in rotenone. These modifications influence target specificity, as evidenced by deguelin’s preferential binding to HSP90 over mitochondrial complex I compared to rotenone.

Importance in Natural Product Chemistry and Biological Sciences

Deguelin serves as both a pharmacological tool and a scaffold for drug development due to three key attributes:

Chemopreventive and Antitumor Activity

  • Mechanistic diversity: Deguelin modulates multiple oncogenic pathways:
    • Induces apoptosis via PI3K-Akt and NF-κB suppression.
    • Arrests cell cycle progression by upregulating p27 and inactivating cyclin E.
    • Inhibits epithelial-mesenchymal transition (EMT) through E-cadherin stabilization.
  • Broad cancer specificity: Demonstrated efficacy in preclinical models of breast, pancreatic, lung, and hematological malignancies (Table 2).

Table 2: Key research findings on deguelin’s antitumor effects

Cancer TypeModel SystemMechanismSource Reference
HER2+ Breast CancerTrastuzumab-resistant cellsHSP90 C-terminal inhibition, client protein destabilization
Pancreatic AdenocarcinomaOrthotopic xenograftsEMT reversal via E-cadherin/β-catenin stabilization
Non-Small Cell Lung CancerA549 cellsEGFR degradation, Mcl-1 ubiquitination
Acute Myeloid LeukemiaOCI-AML3 cellsMutant NPM1 silencing, caspase activation

Chemical Synthesis and Structural Optimization

Deguelin’s compact structure has inspired synthetic innovations:

  • Total synthesis: A 4-step route achieved 62% overall yield using a vinyl iodide intermediate.
  • Analog development: BCE-ring-truncated derivatives retain bioactivity while reducing toxicity.
  • Stereochemical control: Semi-synthetic approaches enable production of enantiopure deguelin and tephrosin.

Ecological and Agricultural Relevance

As a botanical insecticide, deguelin’s non-persistent environmental profile contrasts with synthetic pesticides. However, its fish toxicity limits aquatic applications, driving research into targeted formulations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

394.14163842 g/mol

Monoisotopic Mass

394.14163842 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K5Z93K66IE

Other CAS

522-17-8

Wikipedia

Deguelin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Rotenoid flavonoids [PK1206]

Dates

Modify: 2023-08-15
1: Farmer RL, Scheidt KA. A Concise Enantioselective Synthesis and Cytotoxic Evaluation of the Anticancer Rotenoid Deguelin Enabled by a Tandem Knoevenagel/Conjugate Addition/Decarboxylation Sequence. Chem Sci. 2013 Aug;4(8):3304-3309. PubMed PMID: 24101971; PubMed Central PMCID: PMC3790643.
2: Vrana JA, Boggs N, Currie HN, Boyd J. Amelioration of an undesired action of deguelin. Toxicon. 2013 Nov;74:83-91. doi: 10.1016/j.toxicon.2013.07.028. Epub 2013 Aug 7. PubMed PMID: 23933198; PubMed Central PMCID: PMC3790265.
3: Xiong JR, Liu HL. Regulatory effects of deguelin on proliferation and cell cycle of Raji cells. J Huazhong Univ Sci Technolog Med Sci. 2013 Aug;33(4):491-5. doi: 10.1007/s11596-013-1147-2. Epub 2013 Aug 1. PubMed PMID: 23904366.
4: Chen HB, Hu XH, Jiang KH, Zhu SL, Zhao CX, Yuan W, Lan Y, Chen S, Yuan HG, Song XF, Wang YL. [Inhibitory effect of Akt inhibitor deguelin on the growth of PC-3 prostate cancer cells]. Zhonghua Nan Ke Xue. 2013 Jun;19(6):501-5. Chinese. PubMed PMID: 23862226.
5: Mehta R, Katta H, Alimirah F, Patel R, Murillo G, Peng X, Muzzio M, Mehta RG. Deguelin action involves c-Met and EGFR signaling pathways in triple negative breast cancer cells. PLoS One. 2013 Jun 10;8(6):e65113. doi: 10.1371/journal.pone.0065113. Print 2013. PubMed PMID: 23762292; PubMed Central PMCID: PMC3677900.
6: Mehta RR, Katta H, Kalra A, Patel R, Gupta A, Alimirah F, Murillo G, Peng X, Unni A, Muzzio M, Mehta RG. Efficacy and mechanism of action of Deguelin in suppressing metastasis of 4T1 cells. Clin Exp Metastasis. 2013 May 5. [Epub ahead of print] PubMed PMID: 23645347; PubMed Central PMCID: PMC3796171.
7: Yang YL, Ji C, Bi ZG, Lu CC, Wang R, Gu B, Cheng L. Deguelin induces both apoptosis and autophagy in cultured head and neck squamous cell carcinoma cells. PLoS One. 2013;8(1):e54736. doi: 10.1371/journal.pone.0054736. Epub 2013 Jan 23. PubMed PMID: 23372762; PubMed Central PMCID: PMC3553079.
8: Suh YA, Kim JH, Sung MA, Boo HJ, Yun HJ, Lee SH, Lee HJ, Min HY, Suh YG, Kim KW, Lee HY. A novel antitumor activity of deguelin targeting the insulin-like growth factor (IGF) receptor pathway via up-regulation of IGF-binding protein-3 expression in breast cancer. Cancer Lett. 2013 May 10;332(1):102-9. doi: 10.1016/j.canlet.2013.01.022. Epub 2013 Jan 21. Erratum in: Cancer Lett. 2013 Sep 28;338(2):328. PubMed PMID: 23348700; PubMed Central PMCID: PMC3638119.
9: Li Z, Wu J, Wu C, Jiang J, Zheng X, Xu B, Li M. Deguelin, a natural rotenoid, inhibits mouse myeloma cell growth in vitro via induction of apoptosis. Oncol Lett. 2012 Oct;4(4):677-681. Epub 2012 Jul 6. PubMed PMID: 23226790; PubMed Central PMCID: PMC3506627.
10: Chang DJ, An H, Kim KS, Kim HH, Jung J, Lee JM, Kim NJ, Han YT, Yun H, Lee S, Lee G, Lee S, Lee JS, Cha JH, Park JH, Park JW, Lee SC, Kim SG, Kim JH, Lee HY, Kim KW, Suh YG. Design, synthesis, and biological evaluation of novel deguelin-based heat shock protein 90 (HSP90) inhibitors targeting proliferation and angiogenesis. J Med Chem. 2012 Dec 27;55(24):10863-84. doi: 10.1021/jm301488q. Epub 2012 Dec 7. PubMed PMID: 23186287.

Explore Compound Types